molecular formula C16H20FN3O B6084014 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one

6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one

Cat. No. B6084014
M. Wt: 289.35 g/mol
InChI Key: WJKDWVDTWDPEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one, also known as MPQ, is a quinazolinone derivative that has been extensively studied for its potential therapeutic applications in various medical fields. The compound has shown promising results in scientific research, particularly in the areas of pain management and addiction treatment. In

Mechanism of Action

The exact mechanism of action of 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one is not fully understood, but it is believed to act as a partial agonist at the mu-opioid receptor and as an antagonist at the kappa-opioid receptor. This dual action is thought to contribute to its analgesic and anti-addictive properties. 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has also been found to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has been found to have a range of biochemical and physiological effects. In addition to its analgesic and anti-addictive properties, 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has been shown to have anti-inflammatory and neuroprotective effects. Studies have also suggested that 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one may have potential as a treatment for depression and anxiety, although further research is needed to confirm these findings.

Advantages and Limitations for Lab Experiments

6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established synthesis method. 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has also been extensively studied, with a large body of scientific research supporting its potential therapeutic applications. However, there are also some limitations to using 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one in laboratory experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has not been approved for clinical use, which may limit its potential for translation into medical practice.

Future Directions

There are several future directions for research on 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one. One area of interest is the development of more potent and selective analogs of 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one that could have improved therapeutic properties. Another area of research is the investigation of 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one's potential use in the treatment of other medical conditions, such as neuropathic pain and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one and its effects on other neurotransmitter systems. Overall, the potential therapeutic applications of 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one make it an exciting area of research with many promising avenues for future investigation.

Synthesis Methods

The synthesis of 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one involves a multi-step process that includes the reaction of 2-(1-methylpiperidin-2-yl)ethanamine with 6-fluoro-4-hydroxyquinazoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The product is then purified by column chromatography to obtain pure 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one. The synthesis method has been optimized to achieve high yields and purity, making 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one readily available for scientific research.

Scientific Research Applications

6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has been studied extensively for its potential therapeutic applications in various medical fields. The compound has shown promising results in scientific research, particularly in the areas of pain management and addiction treatment. 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has been found to be a potent analgesic, with studies showing that it can effectively reduce pain without causing significant side effects. 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has also been studied for its potential use in the treatment of opioid addiction, as it has been found to reduce opioid withdrawal symptoms and cravings.

properties

IUPAC Name

6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c1-19-8-3-2-4-13(19)7-9-20-11-18-15-6-5-12(17)10-14(15)16(20)21/h5-6,10-11,13H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKDWVDTWDPEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C=NC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.